5,7-dimethyl-2-(3-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
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Overview
Description
5,7-DIMETHYL-2-[(3-NITROPHENYL)METHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-2-[(3-NITROPHENYL)METHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE typically involves the reaction of 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHYL-2-[(3-NITROPHENYL)METHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or other electrophiles can be used under acidic or basic conditions.
Major Products
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Possible applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 5,7-DIMETHYL-2-[(3-NITROPHENYL)METHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiadiazoles: Known for their antimicrobial and anticancer properties.
Uniqueness
5,7-DIMETHYL-2-[(3-NITROPHENYL)METHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazolopyrimidines and thiadiazoles.
Properties
Molecular Formula |
C14H13N5O3 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
5,7-dimethyl-2-[(3-nitrophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C14H13N5O3/c1-9-6-10(2)18-13(15-9)16-17(14(18)20)8-11-4-3-5-12(7-11)19(21)22/h3-7H,8H2,1-2H3 |
InChI Key |
FHCUURVUJCCTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN(C(=O)N12)CC3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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